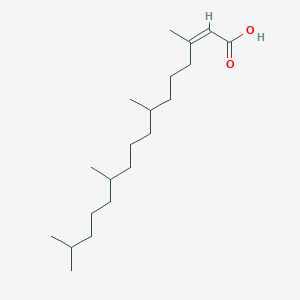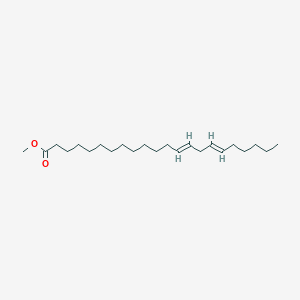
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is obtained through the consumption of dairy products, ruminant animal fats, and certain fish . Unlike most fatty acids, phytenic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid .
Méthodes De Préparation
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid can be synthesized from phytol, a constituent of chlorophyll. The synthetic route involves the catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with a platinic oxide catalyst and subsequent oxidation in glacial acetic acid . Industrial production methods typically follow similar routes, ensuring high yields and purity.
Analyse Des Réactions Chimiques
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid undergoes several types of chemical reactions:
Oxidation: In the peroxisome, phytenic acid is converted to pristanic acid through α-oxidation.
Reduction: The reduction of phytenic acid can be achieved using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, platinic oxide, and chromic oxide . The major products formed from these reactions are pristanic acid and other medium-chain fatty acids .
Applications De Recherche Scientifique
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of phytenic acid involves its metabolism through α-oxidation in the peroxisome . This process converts phytenic acid into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . (Z)-3,7,11,15-tetramethylhexadec-2-enoic acid and its metabolites also bind to and activate transcription factors such as PPAR-alpha and retinoid X receptor, influencing lipid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid is similar to other branched-chain fatty acids, such as pristanic acid and 4,8,12-trimethyltridecanoic acid . its unique metabolic pathway through α-oxidation distinguishes it from other fatty acids that primarily undergo β-oxidation . This uniqueness makes phytenic acid particularly significant in the study of metabolic disorders and lipid metabolism.
Propriétés
Numéro CAS |
3653-46-1 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
Clé InChI |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonymes |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1233491.png)



![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)





